1-Nonyl-8-oxabicyclo[3.2.1]octane
Description
Structure
3D Structure
Properties
CAS No. |
62471-25-4 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
1-nonyl-8-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-12-16-13-9-10-15(17-16)11-14-16/h15H,2-14H2,1H3 |
InChI Key |
LDOUIGITYLPOKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC12CCCC(O1)CC2 |
Origin of Product |
United States |
Synthetic Methodologies for the 8 Oxabicyclo 3.2.1 Octane Framework and Its 1 Nonyl Derivatives
Cycloaddition Approaches for Bridged Ether Construction
Cycloaddition reactions provide a concise and efficient means to assemble the bicyclic bridged ether system of the 8-oxabicyclo[3.2.1]octane core, often establishing multiple stereocenters in a single step.
Catalytic Enantioselective Intermolecular [5+2] Dipolar Cycloadditions of Oxidopyrylium Ylides
The [5+2] dipolar cycloaddition between an oxidopyrylium ylide (the 5π component) and a two-carbon dipolarophile is a primary strategy for generating the 8-oxabicyclo[3.2.1]octane architecture. acs.orgnih.gov This reaction is highly valuable as it constructs the complex bicyclic system, which is a common feature in many natural products, in a single, efficient step. nih.gov The development of catalytic and enantioselective versions of this reaction has been a significant advancement, allowing for the creation of chiral, non-racemic products. nih.govnih.gov
A breakthrough in achieving high enantioselectivity in [5+2] cycloadditions was the development of dual catalyst systems. acs.orgnih.govcapes.gov.br These systems typically consist of a chiral primary aminothiourea and a second, achiral thiourea (B124793). acs.orgnih.govacs.org Research indicates that this is a form of cooperative catalysis where both components are essential to generate a reactive pyrylium (B1242799) ion pair that can then proceed through the cycloaddition with high enantioselectivity. acs.orgcapes.gov.bracs.org The chiral aminothiourea is responsible for inducing the asymmetry, while the achiral thiourea facilitates the formation of the reactive intermediate. nih.govacs.org This dual-catalyst approach has proven effective for both intramolecular and, more recently, intermolecular variants of the reaction. nih.govnih.gov
The success and stereochemical outcome of the dual-catalyst [5+2] cycloaddition are highly dependent on the structure of the substrates. The reaction demonstrates broad compatibility with a range of α,β-unsaturated aldehyde dipolarophiles, tolerating both electron-rich and electron-poor aromatic rings, as well as heteroaromatic groups. nih.gov The enantioselectivity is notably influenced by the substitution pattern of the 5π pyrylium component. nih.gov For instance, studies have shown that the nature of the leaving group on the pyranone precursor can significantly impact both the reactivity and the enantiomeric excess (ee) of the resulting 8-oxabicyclo[3.2.1]octane product. nih.gov
Table 1: Representative Substrate Scope for Catalytic Enantioselective [5+2] Cycloaddition
| Dipolarophile (R group) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Phenyl | 85 | >20:1 | 97 | nih.gov |
| 4-Methoxyphenyl | 80 | >20:1 | 98 | nih.gov |
| 4-Nitrophenyl | 70 | 12:1 | 98 | nih.gov |
| 2-Naphthyl | 80 | >20:1 | 98 | nih.gov |
| 2-Furyl | 75 | 10:1 | 97 | nih.gov |
| Cyclohexyl | 55 | 6:1 | 97 | nih.gov |
Data derived from studies on the cycloaddition of a 3-hydroxy-4-pyrone-derived oxidopyrylium ylide with various α,β-unsaturated aldehydes. nih.gov
Diastereoselective [3+2] and [4+3] Cycloadditions
Besides the prevalent [5+2] approach, other cycloaddition reactions serve as effective methods for synthesizing the 8-oxabicyclo[3.2.1]octane framework. nih.gov
[3+2] Cycloadditions: These reactions, often involving carbonyl ylides as the three-atom component, provide a diastereoselective route to the target structure. d-nb.info For example, a microwave-assisted cascade reaction involving the 6π-electrocyclic ring-opening of a cyclopropanated furan (B31954) derivative generates a 1,3-dipole in situ, which is then trapped by a dipolarophile in a Huisgen [3+2] cycloaddition to form the 8-oxabicyclo[3.2.1]octane core. d-nb.info Catalytic asymmetric versions have also been developed, using platinum-containing carbonyl ylides that react with vinyl ethers to give the bicyclic products in good yields and high enantioselectivities. elsevierpure.com
[4+3] Cycloadditions: The reaction of an oxyallyl cation (a 4π component) with a diene (a 3-atom component, in this context) is another established method. nih.govresearchgate.net This approach can be highly diastereoselective, though challenges can arise in controlling the regioselectivity. Intramolecular versions of the [4+3] cycloaddition are particularly powerful for the stereoselective construction of polycyclic systems containing the 8-oxabicyclo[3.2.1]octane unit. researchgate.net
Diels-Alder Reactions with Oxabicyclo[3.2.1]octene Derivatives as Dienophiles
An alternative synthetic strategy utilizes derivatives of the target framework, specifically oxabicyclo[3.2.1]octene systems, as reactants in subsequent cycloadditions. acs.orgacs.org In this approach, the bridged bicyclic alkene acts as a dienophile in a [4+2] Diels-Alder reaction to construct more complex, polycyclic molecules. acs.orgacs.orgnih.gov This method is attractive because it allows for the direct formation of an additional six-membered ring onto the pre-existing scaffold. acs.org
Oxabicyclo[3.2.1]octene derivatives have been found to be exceptionally reactive dienophiles in Diels-Alder reactions, reacting more rapidly than several well-studied and highly reactive bicyclo[2.2.1]heptene (norbornene) systems. acs.orgnih.gov This enhanced reactivity is attributed to a combination of ring strain inherent in the bridged system and homoconjugation effects. acs.orgacs.org The constrained nature of the bicyclic framework also imparts a high degree of stereochemical control, with the diene typically attacking from the more sterically accessible exo face, leading to excellent yields of a single stereoisomer. acs.orgacs.org
Table 2: Relative Reactivity of Bridged Dienophiles in Competition with Cyclopentadiene (B3395910)
| Dienophile 1 | Dienophile 2 | Observed Product(s) | Conclusion | Reference |
|---|---|---|---|---|
| Oxabicyclo[3.2.1]octene derivative (1) | Bicyclo[2.2.1]heptene (8) | Only from (1) | (1) is more reactive | acs.org |
| Oxabicyclo[3.2.1]octene derivative (1) | Oxabicyclo[2.2.1]heptene (9) | Only from (1) | (1) is more reactive | acs.org |
| Oxabicyclo[3.2.1]octene derivative (1) | Oxabicyclo[3.2.1]octane derivative (10) | Only from (1) | (1) is more reactive | acs.orgacs.org |
Competition experiments were conducted by allowing an equivalent amount of each dienophile to compete for a limited amount of cyclopentadiene. acs.org
Cascade and Tandem Reaction Sequences
Cascade and tandem reactions provide a powerful and efficient approach to the 8-oxabicyclo[3.2.1]octane skeleton, enabling the formation of multiple bonds and stereocenters in a single operational step from relatively simple starting materials.
Gold(I)-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement
A highly efficient method for preparing enantiomerically pure 8-oxabicyclo[3.2.1]octanes involves a gold(I)-catalyzed tandem sequence starting from glycal-derived 1,6-enynes that bear propargylic carboxylates. rsc.orgnih.gov This reaction proceeds with high efficiency and complete diastereoselectivity. rsc.orgresearchgate.net The process is initiated by a gold-catalyzed 1,3-acyloxy migration, which forms an allene (B1206475) intermediate. rsc.orgntu.edu.sg This intermediate then undergoes a subsequent Ferrier rearrangement to furnish the desired enantiomerically pure disubstituted 8-oxabicyclo[3.2.1]octanes. rsc.orgnih.gov Isotope labeling experiments have confirmed that the reaction proceeds exclusively through the allene intermediate via the 1,3-acyloxy migration, rather than through sequential 1,2-migrations. rsc.org The catalyst system, such as PPh3AuSbF6, is proposed to play a dual role in this transformation. researchgate.netntu.edu.sg This methodology has been successfully applied to both D-glucal and D-galactal derivatives. ntu.edu.sg The resulting 8-oxabicyclo[3.2.1]octane products can serve as precursors for further transformations, such as interrupted Nazarov cyclizations, to generate more complex tricyclic systems. rsc.orgnih.govrsc.org
| Parameter | Description | Source(s) |
|---|---|---|
| Reaction Type | Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement | rsc.orgnih.govntu.edu.sg |
| Starting Materials | Glycal-derived 1,6-enynes with propargylic carboxylates | rsc.orgnih.govnih.gov |
| Catalyst | Gold(I) complex (e.g., PPh3AuSbF6, PPh3AuOTf) | ntu.edu.sg |
| Key Intermediate | Allene ester intermediate | rsc.orgntu.edu.sg |
| Product | Enantiomerically pure, disubstituted 8-oxabicyclo[3.2.1]octanes | rsc.orgrsc.org |
| Selectivity | High efficiency and complete diastereoselectivity | rsc.orgresearchgate.netntu.edu.sg |
Tandem C–H Oxidation/Oxa-ntu.edu.sgntu.edu.sgCope Rearrangement/Aldol (B89426) Cyclization
An effective strategy for the construction of 8-oxabicyclo[3.2.1]octanes utilizes a tandem sequence involving C–H oxidation, an oxa- ntu.edu.sgntu.edu.sg Cope rearrangement, and an aldol cyclization. rsc.orgthieme-connect.comnih.gov This reaction is performed on allylic silyl (B83357) ethers and is promoted by a combination of TEMPO oxoammonium tetrafluoroborate (B81430) (T+BF4−) and zinc bromide (ZnBr2). rsc.orgnih.gov The process allows for the efficient synthesis of the bicyclic framework and its analogues from a range of substrates, with products formed in moderate to high yields. rsc.orgthieme-connect.com A control experiment supported the proposed reaction mechanism involving the key oxa- ntu.edu.sgntu.edu.sg Cope rearrangement followed by the final aldol cyclization to forge the ring system. thieme-connect.com This method has been noted as an improved synthesis for these valuable bicyclic structures. rsc.orgnih.gov
| Parameter | Description | Source(s) |
|---|---|---|
| Reaction Type | Tandem C-H oxidation/oxa- ntu.edu.sgntu.edu.sg Cope rearrangement/aldol cyclization | rsc.orgthieme-connect.com |
| Substrate | Allylic silyl ethers | rsc.orgthieme-connect.com |
| Promoters/Reagents | T+BF4− (TEMPO oxoammonium tetrafluoroborate) / ZnBr2 | rsc.orgnih.gov |
| Yield | Moderate to high (e.g., 62% yield with dr = 12.5:1 in a selected example) | thieme-connect.com |
| Key Steps | 1. C-H Oxidation 2. Oxa- ntu.edu.sgntu.edu.sg Cope Rearrangement 3. Aldol Cyclization | rsc.orgthieme-connect.com |
Reagent-Controlled Regiodivergent Annulations
The 8-oxabicyclo[3.2.1]octane framework can be synthesized through reagent-controlled regiodivergent annulations of Achmatowicz products (chiral dihydropyranones) with vinylogous nucleophiles. nih.govacs.orgresearchgate.net This strategy allows for the selective formation of either bicyclic cyclopenta[b]pyrans or 8-oxabicyclo[3.2.1]octane derivatives, with the outcome dictated by the choice of catalyst or promoter. nih.govacs.org When the reaction is mediated by a tertiary amine like quinine (B1679958) in a solvent such as tetrahydrofuran (B95107) (THF), it proceeds through an unexpected cascade cyclization to furnish the bridged 8-oxabicyclo[3.2.1]octane derivatives in yields ranging from 28-90%. nih.govacs.org The proposed mechanism for this pathway involves an intermolecular vinylogous 1,6-addition, followed by an intramolecular vinylogous Michael addition and a final Michael cyclization. acs.org In contrast, using a palladium catalyst steers the reaction towards the cyclopenta[b]pyran (B14749333) products via a Tsuji–Trost allyl–allyl coupling and Michael cyclization. acs.org This divergent approach highlights the utility of catalyst choice in directing reaction pathways to access distinct molecular scaffolds from common precursors. acs.orgresearchgate.net
Ring-Forming Reactions from Advanced Intermediates
The synthesis of the 8-oxabicyclo[3.2.1]octane system can also be achieved through cyclization reactions starting from more complex, pre-functionalized intermediates.
Cyclocondensation Reactions of Dihalogenoketones with Furans
The 8-oxabicyclo[3.2.1]octane ring system can be formed via a [4+3]-cycloaddition reaction between furan and an oxyallyl cation intermediate. researchgate.netrsc.org These reactive intermediates can be generated from dihalogenoketones, such as α,α'-dihaloketones or 2-chlorocyclopentanone (B1584037) derivatives. researchgate.net For example, the reduction of di-(α-bromobenzyl) ketone with sodium iodide in the presence of furan generates an intermediate cyclopropanone (B1606653) or its oxyallyl tautomer, which then adds to the furan to form the corresponding 8-oxabicyclo[3.2.1]octanone. researchgate.net These cycloadducts, specifically 8-oxabicyclo[3.2.1]oct-6-en-3-ones, are valuable building blocks for the synthesis of other complex molecules, including analogues of thromboxane (B8750289) A2. rsc.org
Titanium(IV) Chloride-Mediated Cyclizations
Titanium(IV) chloride (TiCl4) is a versatile Lewis acid that promotes the cyclization of various substrates to form the 8-oxabicyclo[3.2.1]octane skeleton. researcher.lifeuconn.edu One notable application involves the TiCl4-mediated activation of 3-alkoxycyclobutanones and their subsequent reaction with allenylsilanes. thieme.de This multi-step process stereoselectively synthesizes synthetically useful 8-oxabicyclo[3.2.1]octan-3-ones from readily available starting materials. thieme.de Titanium chlorides are among the most widely used titanium reagents in heterocyclic synthesis, capable of promoting reactions like intramolecular carbonyl coupling and hydroamination/annulation cascades. sapub.org The TiCl4-promoted cyclization offers a robust method for accessing the bicyclic ether framework. uconn.edu
Double Michael Additions for Bridged Ketone Systems
The construction of bridged bicyclic systems, such as the 8-oxabicyclo[3.2.1]octane core, can be efficiently achieved through tandem reaction sequences. One powerful strategy is the double Michael addition (DMA), which allows for the formation of multiple carbon-carbon bonds in a single operation, leading to the rapid assembly of complex molecular architectures.
The double Michael addition to cyclic dienones is an expedient method for synthesizing bicyclo[3.2.1]octane-3-ones. rsc.org This reaction involves the conjugate addition of a carbon nucleophile to a dienone, followed by an intramolecular conjugate addition that closes the second ring to form the bridged system. Research has demonstrated the synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones from 7-membered ring dienones with yields ranging from 42–96%. rsc.org This approach offers a compelling control over the stereochemistry of the newly formed secondary, tertiary, or even quaternary centers at the bridgehead. rsc.org
A related one-pot strategy combines a Michael addition with an intramolecular aldolization reaction. This base-catalyzed tandem process provides stereoselective access to 2-hydroxybicyclo[3.2.1]octan-8-ones. acs.org The stereochemical outcome of this annulation can be influenced by carefully selecting the solvent, temperature, and reagents, allowing for a degree of control over the relative configurations at multiple positions. ucl.ac.uk
| Method | Starting Materials | Product | Key Features | Yield |
| Double Michael Addition (DMA) | 7-Membered Ring Dienone + Carbon Nucleophile | 8-Disubstituted Bicyclo[3.2.1]octane-3-one | Expedient synthesis, stereocontrol of bridgehead center. rsc.org | 42-96% rsc.org |
| Tandem Michael-Aldol Annulation | Substituted 1,3-Cyclohexanediones + Enals | 2-Hydroxybicyclo[3.2.1]octan-8-one | One-pot process, stereoselective, good to excellent yields. ucl.ac.uk | Good to High ucl.ac.uk |
Asymmetric Synthesis Strategies for Enantiomerically Pure Scaffolds
Accessing enantiomerically pure 8-oxabicyclo[3.2.1]octane scaffolds is crucial for their application in medicinal chemistry and total synthesis, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry. uni-regensburg.de Various asymmetric strategies have been developed to achieve this, generally falling into categories such as the use of chiral auxiliaries, organocatalysis, sourcing from the chiral pool, and desymmetrization protocols. ehu.esrsc.org
Chiral Auxiliary and Organocatalysis Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding an optically active product. An innovative approach involves switching the chiral auxiliary to reverse the sense of asymmetric induction in thermal intramolecular pyrone-alkene cycloadditions. acs.org For instance, moving from a sulfinyl to a sulfonimidoyl group as the chiral auxiliary allows for an enantiodivergent synthesis, producing enantiomeric 8-oxabicyclo[3.2.1]octane systems from the same precursor. acs.org In some cases, a catalytically formed chiral auxiliary can be used, where an oxazolidine (B1195125) auxiliary is installed via a catalytic process. epfl.ch
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. Highly enantioselective intermolecular [5+2] cycloadditions to form 8-oxabicyclo[3.2.1]octane derivatives have been achieved using a dual catalyst system. nih.govamanote.com This system comprises a chiral primary aminothiourea and an achiral thiourea, which co-catalyze the reaction between pyrylium ion intermediates and electron-rich alkenes, yielding products with excellent enantioselectivity. nih.gov The resulting α,β-unsaturated ketone embedded in the bicyclic core is a versatile handle for further stereoselective modifications. nih.gov
| Strategy | Methodology | Catalyst/Auxiliary | Key Outcome |
| Chiral Auxiliary | Intramolecular [5C + 2C] Pyrone-Alkene Cycloaddition | Sulfinyl vs. Sulfonimidoyl groups | Enantiodivergent synthesis of opposite enantiomers. acs.org |
| Organocatalysis | Intermolecular [5+2] Cycloaddition | Chiral Primary Aminothiourea / Achiral Thiourea | Highly enantioselective formation of the 8-oxabicyclo[3.2.1]octane core. nih.gov |
Utilization of Enantioenriched Starting Materials (Chiral Pool)
The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for complex syntheses. Carbohydrates, such as glycals, are particularly effective chiral pool sources for the synthesis of 8-oxabicyclo[3.2.1]octanes. nih.govrsc.org An efficient method has been developed for preparing enantiomerically pure 8-oxabicyclo[3.2.1]octanes from glycal-derived 1,6-enynes bearing propargylic carboxylates. nih.govrsc.org This transformation proceeds via a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement, delivering the desired bicyclic products with high efficiency and complete diastereoselectivity. nih.govrsc.org
Another versatile synthon derived from the chiral pool is "dimethyl-8-oxa-bicyclo[3.2.1]oct-6-en-3-ol". nih.gov This meso compound, while achiral itself, serves as a magnificent building block for constructing multiple stereocenters during an asymmetric synthesis, often through a desymmetrization step. nih.gov The use of such readily available starting materials avoids the need for tedious chiral substrate synthesis or expensive chiral metal catalysts. rsc.org
| Chiral Pool Source | Key Transformation | Catalyst | Advantage |
| Glycal-derived 1,6-enynes | Tandem 1,3-acyloxy migration/Ferrier rearrangement | Gold(I) | High efficiency and complete diastereoselectivity. nih.govrsc.org |
| Dimethyl-8-oxa-bicyclo[3.2.1]oct-6-en-3-ol | Desymmetrization (e.g., hydroboration) | Various | Serves as a versatile synthon for complex natural product synthesis. nih.gov |
Desymmetrization Protocols and "Racemic Switch Operations"
Desymmetrization is a powerful strategy for generating chirality by selectively reacting one of two or more prochiral functional groups or faces within an achiral meso compound. ehu.es The desymmetrization of meso-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-ol via hydroboration is a well-demonstrated method to create multiple chiral centers. nih.gov These stereocenters can then be elaborated through simple protection/deprotection sequences and C-C bond-forming steps to achieve the formal or total synthesis of various natural products. nih.gov
The concept of a "racemic switch operation" relates to enantiodivergent synthesis, where a single starting material can be selectively converted into either of two enantiomers by a simple change in reagents or catalysts. acs.org As mentioned previously, the use of a sulfoxide-to-sulfoximine switch in intramolecular cycloadditions provides access to optically active 8-oxabicyclo[3.2.1]octane systems that are enantiomeric to those obtained using the original sulfinyl chiral auxiliary. acs.org This strategic reversal of stereoselectivity is a highly valuable tool in asymmetric synthesis. While many desymmetrization strategies have been applied to the analogous 8-azabicyclo[3.2.1]octane (tropinone) systems, the core principles are applicable to their oxa-counterparts. ehu.esrsc.org
Stereochemical Control and Conformational Analysis in 8 Oxabicyclo 3.2.1 Octane Systems
Diastereoselective and Enantioselective Control in Bicyclic Construction
The asymmetric synthesis of the 8-oxabicyclo[3.2.1]octane core is crucial for accessing enantiomerically pure natural products and their analogues. Various cycloaddition strategies and cascade reactions have been developed to achieve high levels of stereocontrol.
Cycloaddition Reactions: Inter- and intramolecular cycloadditions are powerful methods for constructing the bicyclic system. The [5+2] cycloaddition of oxidopyrylium ylides with alkenes is a particularly concise route to this scaffold. nih.govnih.gov Research has demonstrated that base-mediated asymmetric intramolecular oxidopyrylium-alkene [5+2] cycloadditions can construct the 8-oxabicyclo[3.2.1]octane core, creating two new rings and three new stereogenic centers with high diastereoselectivity. acs.orgnih.gov The stereochemical outcome can be influenced by factors such as the presence of an α-chiral center and the length of the alkene tether. acs.orgnih.gov
Dual-catalyst systems, combining a chiral primary aminothiourea with an achiral thiourea (B124793), have enabled highly enantioselective intermolecular [5+2] cycloadditions, yielding products with up to 99% enantiomeric excess (ee). nih.govnih.gov Similarly, asymmetric [3+2] cycloadditions using a dual catalytic system of a rhodium(II) complex and a chiral Lewis acid have produced optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee). rsc.org
Cascade Reactions: Tandem reactions provide an efficient pathway to the bicyclic core from acyclic or monocyclic precursors. A notable example is the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes. nih.govrsc.org This method allows for the preparation of enantiomerically pure and disubstituted 8-oxabicyclo[3.2.1]octanes with complete diastereoselectivity. nih.govrsc.org These cascade reactions often proceed through complex mechanisms where the catalyst plays a dual role, first activating the substrate to form a key intermediate, which then undergoes cyclization. nih.gov
| Method | Key Features | Stereoselectivity | Reference |
| Intramolecular [5+2] Cycloaddition | Base-mediated; oxidopyrylium-alkene | High diastereoselectivity | acs.orgnih.gov |
| Intermolecular [5+2] Cycloaddition | Dual catalyst system (chiral/achiral thiourea) | Up to 99% ee | nih.govnih.gov |
| Asymmetric [3+2] Cycloaddition | Dual catalyst system (Rh(II)/chiral Lewis acid) | >99:1 dr, 99% ee | rsc.org |
| Gold-Catalyzed Tandem Reaction | 1,3-acyloxy migration/Ferrier rearrangement | Complete diastereoselectivity | nih.govrsc.org |
Elaboration of Contiguous Stereocenters
Once the bicyclic framework is established, further functionalization is often required to build more complex molecules. The inherent conformation of the 8-oxabicyclo[3.2.1]octane system can guide the stereoselective installation of additional substituents, leading to the formation of contiguous stereocenters.
The [5+2] cycloaddition itself can generate up to four contiguous stereocenters in a single step. nih.gov Subsequent stereoselective reduction of a ketone within the newly formed bicyclic product can introduce a fifth contiguous stereocenter with complete stereocontrol. nih.gov
In other synthetic strategies, a pre-existing stereocenter on a starting material can direct the formation of new ones. For instance, a model study toward the C19 quassinoids utilized a 5-endo-trig cycloetherification to form a 6-oxabicyclo[3.2.1]octane system, setting the relative stereochemistry at two bridgehead carbons. ohiolink.edu Subsequent oxidation and a vinylogous Mukaiyama aldol (B89426) reaction added another stereocenter, with its configuration controlled by the existing bicyclic structure via Felkin-Anh addition. ohiolink.edu The synthesis of the complex natural product (+)-Aspergillin PZ, which contains an 8-oxabicyclo[3.2.1]octane unit within its pentacyclic structure, showcases the assembly of ten contiguous stereocenters. nih.gov
Structural Confirmation through X-ray Crystallography
The unambiguous determination of the relative and absolute stereochemistry of complex, multi-stereocenter molecules like derivatives of 8-oxabicyclo[3.2.1]octane is critical. While NMR spectroscopy provides valuable information, single-crystal X-ray crystallography is the definitive method for structural elucidation.
In numerous studies, the structures of novel 8-oxabicyclo[3.2.1]octane derivatives have been confirmed by X-ray analysis. For example, the relative and absolute configurations of products from a catalytic enantioselective [5+2] dipolar cycloaddition were unequivocally established by X-ray crystallography. nih.gov This analysis also confirmed that the major diastereomer formed was the exo adduct. nih.gov Similarly, the absolute stereochemistry of a derivative from an intermolecular [5+2] pyrylium (B1242799) cycloaddition was determined by X-ray crystallography, allowing the assignment of all other products by analogy. nih.gov
| Compound | Space Group | Cell Dimensions (Å) | Key Structural Finding | Reference |
| (1R)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione | P2₁2₁2₁ | a=6.486, b=11.203, c=13.027 | Six-membered ring has a half-boat conformation. | |
| (1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate | Cmc2₁ | a=10.023, b=13.080, c=9.506 | Molecule has crystallographically-imposed mirror symmetry. Six-membered ring adopts a chair conformation. | nih.govresearchgate.net |
Conformational Analysis and Molecular Geometry
The 8-oxabicyclo[3.2.1]octane system is a conformationally restricted bicyclic ether. Its geometry is typically described as a boat-shaped cycloheptane (B1346806) ring bridged by an oxygen atom, or alternatively, as a fusion of a six-membered tetrahydropyran (B127337) ring and a five-membered tetrahydrofuran (B95107) ring. The six-membered ring is the more flexible part of the structure and can adopt different conformations.
Conformational analysis using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical calculations (such as Density Functional Theory, DFT) is a powerful tool to understand the molecule's preferred shape. researchgate.net Studies on various alcohol derivatives of the 8-oxabicyclo[3.2.1]octane system have shown that the six-membered pyran ring generally prefers a chair conformation. researchgate.net However, in some substituted cases, NMR data has indicated the presence of a boat conformer, even when calculations predicted the chair conformer to be lower in energy. researchgate.net This highlights the importance of using experimental data to validate computational models.
Microwave and far-infrared spectroscopy, combined with ab initio calculations, have also been used to determine the precise molecular geometry of the parent 8-oxabicyclo[3.2.1]octane. researchgate.net These studies provide accurate measurements of rotational constants, which can be used to deduce structural parameters like bond lengths and angles. researchgate.net The analysis of enantioselectivity in catalytic reactions also relies on understanding the conformational landscape of reaction intermediates. nih.gov
Chemical Reactivity and Transformations of the 8 Oxabicyclo 3.2.1 Octane Scaffold
Ring-Opening Reactions and Derivatizations
The strained ether bridge in the 8-oxabicyclo[3.2.1]octane system makes it susceptible to various ring-opening reactions, providing a versatile entry into functionalized seven-membered carbocycles and other complex molecular architectures.
Reductive Cleavage of the Oxygen Bridge
The oxygen bridge of the 8-oxabicyclo[3.2.1]octane framework can be cleaved under reductive conditions. For instance, treatment of derivatives of this scaffold with reducing agents can lead to the formation of cycloheptane (B1346806) derivatives. A notable example involves the reductive elimination of 2(4)-halo-8-oxabicyclo[3.2.1]oct-6-en-3-ones, which, upon reduction, preferentially form cycloheptene-1,3-trans-diols. thieme.de Similarly, the oxygen bridge in an iodide-substituted 8-oxabicyclo[3.2.1]octane derivative has been shown to open, yielding a functionalized 7-membered ring with an exocyclic enone. researchgate.netimperial.ac.uk These methodologies suggest that 1-Nonyl-8-oxabicyclo[3.2.1]octane, upon suitable functionalization, could undergo reductive cleavage to yield 1-nonyl-substituted cycloheptane derivatives.
Stereospecific Transformations to Monocyclic and Acyclic Compounds
The 8-oxabicyclo[3.2.1]octane skeleton serves as a valuable synthetic intermediate that can be stereospecifically transformed into chiral monocyclic and acyclic compounds through various ring-opening reactions. rsc.org The direct opening at the bridgehead of oxabicyclo[3.2.1]octenes has been achieved using silyl (B83357) ketene (B1206846) acetals in the presence of lithium perchlorate (B79767) in diethyl ether, affording highly functionalized cycloheptadienes. nih.gov This method has been applied in the synthesis of complex natural products. Another approach involves the alkylative bridge cleavage of related oxabicyclic systems, which can provide access to highly functionalized cyclohexenyl and cycloheptenyl derivatives. researchgate.net These transformations highlight the potential of this compound as a precursor to stereodefined nonyl-substituted cyclic and acyclic structures.
Functional Group Interconversions and Derivatization Reactions on the Scaffold
The 8-oxabicyclo[3.2.1]octane framework allows for a variety of functional group interconversions and derivatizations without disruption of the bicyclic core. These reactions are crucial for introducing chemical handles for further synthetic manipulations. The parent scaffold can possess various functional groups, such as ketones, alcohols, and alkenes, which can be modified through standard organic transformations. researchgate.netimperial.ac.ukscribd.com For example, the ketone functionality can be reduced, and the resulting alcohol can be acylated. researchgate.net The double bond in unsaturated derivatives can undergo reactions like epoxidation. researchgate.netnih.gov It is anticipated that a this compound bearing additional functional groups would undergo similar interconversions, allowing for the synthesis of a diverse library of derivatives.
Skeletal Rearrangements and Cascade Transformations
The 8-oxabicyclo[3.2.1]octane skeleton can be involved in or be the product of skeletal rearrangements and cascade transformations. For example, tandem reactions involving a C–H oxidation/oxa- ugent.beugent.be Cope rearrangement/aldol (B89426) cyclization have been developed for the efficient construction of 8-oxabicyclo[3.2.1]octanes. researchgate.net Furthermore, gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangements of glycal-derived precursors provide access to enantiomerically pure 8-oxabicyclo[3.2.1]octanes. rsc.orgsemanticscholar.orgrsc.org These products can then undergo further transformations like an interrupted Nazarov cyclization. semanticscholar.orgrsc.org While these examples focus on the formation of the scaffold, they underscore the complex transformations it can be involved in. A novel rearrangement reaction has been reported that affords a compound with an oxabicyclo[3.2.1]octane skeleton, which showed high affinity for opioid receptors. nih.gov
C-C Bond Forming Reactions on the Bicyclic System
Carbon-carbon bond forming reactions on the 8-oxabicyclo[3.2.1]octane system are essential for building more complex molecular structures. Cross-coupling reactions, such as the Stille and Suzuki-Miyaura reactions, have been successfully applied to vinyl triflate or halide derivatives of the scaffold to introduce aryl and heteroaryl substituents. For instance, Stille cross-coupling has been used to synthesize 3-(4-heteroaryl-phenyl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters. These reactions demonstrate the feasibility of attaching various substituents to the bicyclic framework, suggesting that C-C bond formation on a suitably functionalized this compound derivative is a viable synthetic strategy.
Computational and Theoretical Investigations of 8 Oxabicyclo 3.2.1 Octane Derivatives
Ab Initio and Density Functional Theory (DFT) Calculations for Structural Elucidation
Ab initio and Density Functional Theory (DFT) calculations are powerful tools for the precise determination of the three-dimensional structures of 8-oxabicyclo[3.2.1]octane derivatives. These methods are frequently used to complement experimental data, such as that from Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a complete picture of molecular geometry.
For instance, in the conformational analysis of derivatives of 8-oxabicyclo[3.2.1]oct-6-en-3-one, DFT calculations at the B3LYP/6-31G* level of theory have been employed to optimize geometries and predict the relative energies of different conformers. researchgate.net Such studies have shown that while NMR data may indicate the presence of a specific conformer in solution, theoretical calculations can predict the most stable conformer in the gas phase or with the inclusion of solvent effects. researchgate.net
Furthermore, DFT has been utilized to predict optical rotations, which is critical for assigning the absolute configuration of chiral molecules within this family. nih.gov By comparing the computationally predicted specific rotation with experimental values, the absolute stereochemistry of complex 8-oxabicyclo[3.2.1]octane derivatives can be confidently assigned. nih.gov The choice of computational method is critical, with DFT often being the preferred approach for its balance of accuracy and computational cost. nih.gov
Below is a table summarizing representative theoretical methods used for the structural elucidation of 8-oxabicyclo[3.2.1]octane derivatives.
| Computational Method | Basis Set | Application | Reference |
| Density Functional Theory (DFT) | B3LYP/6-31G | Geometry optimization and conformational analysis | researchgate.net |
| Hartree-Fock (HF) | 6-31G | Geometry optimization | researchgate.net |
| Ab initio (PM3) | - | Semi-empirical calculations | acs.org |
| Density Functional Theory (DFT) | Various | Prediction of optical rotation | nih.gov |
Modeling of Transition States and Reaction Mechanisms
Understanding the mechanisms of reactions that form or involve the 8-oxabicyclo[3.2.1]octane skeleton is fundamental to controlling reaction outcomes. Computational modeling of transition states provides invaluable insights into reaction pathways, selectivity, and the influence of catalysts and substituents.
DFT calculations have been instrumental in elucidating the mechanisms of cycloaddition reactions that construct the 8-oxabicyclo[3.2.1]octane framework. nih.govbohrium.com For example, in the enantioselective [5+2] cycloadditions of pyrylium (B1242799) ion intermediates, computational studies have analyzed the transition states to understand the origins of enantioselectivity. nih.gov These models have revealed the importance of non-covalent interactions, such as hydrogen bonding between a thiourea (B124793) catalyst and the alkene substrate, in stabilizing specific transition state geometries that lead to the observed stereochemical outcome.
Furthermore, computational studies have quantified the effect of substituents on the pyrylium ion intermediates, demonstrating that electron-donating groups can lower the activation barriers, thereby enhancing enantioselectivity. The distortion energies of the reacting species in the transition state have also been calculated using DFT, providing a deeper understanding of the factors that control the facility of these cycloaddition reactions. uni-regensburg.de In some cases, computational investigations have distinguished between stepwise and concerted mechanisms for the formation of the bicyclic core. bohrium.com
The following table highlights key findings from the computational modeling of reaction mechanisms involving 8-oxabicyclo[3.2.1]octane derivatives.
| Reaction Type | Computational Finding | Significance | Reference |
| [5+2] Cycloaddition | Stabilization of transition state by non-covalent interactions | Explains origin of enantioselectivity | |
| [5+2] Cycloaddition | Lowering of activation barriers by electron-donating groups | Guides substrate design for improved selectivity | |
| [3+2] Cycloaddition | Calculation of distortion energies of 1,3-dipoles | Explains the ease of rearrangement to reactive intermediates | uni-regensburg.de |
| [6+4] Cycloaddition | Differentiation between stepwise and concerted pathways | Provides detailed mechanistic understanding | bohrium.com |
| Cationic Cascade Cyclization | Modeling of transition state conformations | Explains diastereoselectivity based on starting material (acetal vs. aldehyde) | lsu.edu |
Analysis of Conformational Energies and Molecular Dynamics
The biological activity and chemical reactivity of 8-oxabicyclo[3.2.1]octane derivatives are intrinsically linked to their conformational preferences. Computational methods are essential for exploring the conformational landscape, determining the relative energies of different conformers, and understanding the dynamic behavior of these molecules.
Conformational analysis of the pyran ring within the 8-oxabicyclo[3.2.1]octane system has been performed using a combination of NMR spectroscopy and theoretical calculations, including AM1, HF/6-31G, and DFT/B3LYP/6-31G. researchgate.net These studies have identified chair and boat conformations, with calculations often predicting the chair conformer to be of lower energy. researchgate.net
Molecular dynamics (MD) simulations have been employed to investigate the dynamic behavior of 8-oxabicyclo[3.2.1]octane derivatives, particularly in the context of their interaction with biological macromolecules. nih.gov For instance, MD simulations of an 8-oxabicyclo[3.2.1]octane-containing inhibitor bound to histone deacetylase 2 (HDAC2) have provided insights into the intermolecular interactions and the dynamics of the binding process. nih.gov Such simulations allow for the estimation of binding free energies and the contribution of entropic terms, which are crucial for understanding the thermodynamics of protein-ligand recognition. nih.gov
A summary of computational approaches for analyzing the conformational properties of 8-oxabicyclo[3.2.1]octane derivatives is presented below.
| Method | Focus | Key Insights | Reference |
| DFT, HF, AM1 | Conformational analysis of the pyran ring | Identification of chair and boat conformers and their relative energies | researchgate.net |
| Molecular Dynamics (MD) | Protein-ligand interactions | Elucidation of intermolecular interactions and dynamic behavior in a binding site | nih.gov |
| Quasi-harmonic Approximation | Entropic contributions | Quantitative analysis of the entropic term in protein-ligand binding | nih.gov |
Computational Insights into Enantioselectivity and Stereochemical Pathways
The development of stereoselective synthetic methods for accessing enantiomerically pure 8-oxabicyclo[3.2.1]octane derivatives is a significant area of research. Computational chemistry provides a powerful lens through which to understand and predict the stereochemical outcomes of asymmetric reactions.
Computational evidence has been central to explaining the enantioselectivity observed in dual catalyst systems for [5+2] cycloadditions. nih.gov These studies have shown how the interplay between a chiral primary aminothiourea and an achiral thiourea can create a chiral environment that dictates the facial selectivity of the cycloaddition. nih.gov The enantioselectivity was found to be highly dependent on the substitution pattern of the reacting partners, a phenomenon that was rationalized through computational analysis. nih.gov
In the context of a diastereoselective cationic cascade cyclization to form 8-oxabicyclo[3.2.1]octanes, a computational model of the transition state was proposed to explain the observed stereochemical control. lsu.edu The model suggested that the conformation of the transition state, which is influenced by whether an acetal (B89532) or an aldehyde initiates the reaction, determines the relative stereochemistry of the substituents in the product. lsu.edu
Furthermore, computational investigations have been carried out to understand the regioselectivity and enantioselectivity in 1,3-dipolar [6+4] cycloadditions, providing a theoretical basis for the observed selectivities. bohrium.com These studies contribute to the rational design of catalysts and substrates for the synthesis of specific stereoisomers of 8-oxabicyclo[3.2.1]octane derivatives. acs.orgresearchgate.net
The table below provides examples of how computational studies have provided insights into the stereochemistry of reactions involving 8-oxabicyclo[3.2.1]octane derivatives.
| Reaction | Computational Insight | Significance | Reference |
| Dual-catalyzed [5+2] Cycloaddition | Analysis of chiral catalyst-substrate interactions | Explanation for the basis of enantioselectivity | nih.gov |
| Cationic Cascade Cyclization | Modeling of diastereomeric transition states | Rationalization of stereochemical outcomes based on substrate type | lsu.edu |
| 1,3-Dipolar [6+4] Cycloaddition | Investigation of regio- and enantioselectivity | Understanding the factors controlling stereochemical pathways | bohrium.com |
| Asymmetric [3+2] Cycloaddition | Development of catalytic asymmetric syntheses | Design of reactions to produce enantiomerically enriched products | acs.orgresearchgate.net |
Advanced Synthetic Applications of the 8 Oxabicyclo 3.2.1 Octane Core
Construction of Polyoxygenated Building Blocks and Chiral Synthons
The 8-oxabicyclo[3.2.1]octane skeleton is a valuable scaffold for the stereoselective synthesis of polyoxygenated and chiral building blocks, which are essential components in the synthesis of many natural products. nih.govnih.gov The defined stereochemistry of the bicyclic system allows for predictable functionalization, leading to highly valuable synthetic intermediates. nih.gov
One efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes involves a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes bearing propargylic carboxylates. rsc.orgrsc.org This method provides access to disubstituted 8-oxabicyclo[3.2.1]octanes with high efficiency and complete diastereoselectivity. rsc.orgnih.gov These chiral synthons can be further manipulated to generate a diverse array of complex molecules. nih.gov For example, 8-oxabicyclo[3.2.1]oct-6-en-3-ones are readily accessible scaffolds that have been utilized in non-aldol approaches to prepare chiral building blocks. nih.gov Strategies for their enantioselective synthesis include asymmetric cycloaddition methods, desymmetrization protocols, and "racemic switch operations". nih.gov
The versatility of the 8-oxabicyclo[3.2.1]octane core as a chiral building block is further demonstrated by its use in stereoselective complexity-generating transformations. nih.gov These transformations allow for the synthesis of oxygenated seven-membered carbocycles and tetrahydrofuran (B95107) derivatives with high stereocontrol. nih.gov
Synthesis of Complex Bridged Bicyclic and Tricyclic Systems
The rigid framework of the 8-oxabicyclo[3.2.1]octane system provides a unique platform for the construction of more intricate bridged bicyclic and tricyclic structures. These complex systems are often found in the core of biologically active natural products.
Access to Bicyclo[5.n.0] Systems
Homochiral 8-oxabicyclo[3.2.1]octadiene building blocks, derived from the cyclocondensation of furan (B31954) and tetrabromo- or tetrachlorocyclopropene, have been shown to undergo exceptionally facile Diels-Alder reactions. acs.org This high reactivity allows for the straightforward synthesis of bicyclo[5.4.0]undecane and bicyclo[5.3.0]decane systems. acs.org The reaction proceeds with high levels of stereochemical control and in very good to excellent yields. acs.org The exceptional reactivity is attributed to a combination of ring strain and homoconjugation effects within the 8-oxabicyclo[3.2.1]octadiene system. acs.org
For instance, the dibromoenone derivative of 8-oxabicyclo[3.2.1]octadiene is a versatile synthon that has been used in an approach to deacetoxyalcyonin acetate, where a key step involves a four-carbon annulation to form a bicyclo[5.4.0]undecane intermediate. acs.org Furthermore, oxidative cleavage of a cyclopentadiene (B3395910) adduct can lead to bicyclo[5.3.0]decane (perhydroazulene) systems, which are common cores in natural products like the guanacastepenes. acs.org
Formation of 11-Oxatricyclo[5.3.1.0]undecanes
The 8-oxabicyclo[3.2.1]octane framework can serve as a precursor for the synthesis of 11-oxatricyclo[5.3.1.0]undecane derivatives. rsc.orgdocumentsdelivered.com An efficient strategy involves an interrupted Nazarov cyclization of divinyl ketone derivatives of 8-oxabicyclo[3.2.1]octane. rsc.orgnih.gov This reaction, promoted by a Lewis acid such as BF₃·OEt₂, proceeds with complete exo selectivity to afford diastereomerically pure 11-oxatricyclo[5.3.1.0]undecanes. nih.gov
The mechanism involves the generation of a pentadienyl cation, followed by a 4π conrotatory electrocyclization to form a cyclopentenyl cation intermediate. nih.gov Subsequent trapping of this cation by water from the less sterically hindered endo face, followed by a hydrogen shift and enol-keto tautomerism, yields the final tricyclic product. rsc.orgresearchgate.net This methodology has been successfully applied to the synthesis of the core structure of Homalomenol C. rsc.orgnih.gov
Role as Key Intermediate in Natural Product Total Synthesis
The 8-oxabicyclo[3.2.1]octane core is a recurring structural motif in a wide range of biologically active natural products. nih.govrsc.org Its prevalence has made it a critical target and key intermediate in numerous total synthesis campaigns.
Access to Natural Product Cores (e.g., Homalomenol C, Trichothecenes)
The synthetic utility of the 8-oxabicyclo[3.2.1]octane framework is highlighted in the synthesis of natural product cores. As mentioned previously, a gold-catalyzed tandem reaction followed by an interrupted Nazarov cyclization provides a direct route to the 11-oxatricyclo[5.3.1.0]undecane core of Homalomenol C. rsc.orgnih.govrsc.org Homalomenol C, isolated from Homalomena aromatica, is known for its anti-inflammatory properties. rsc.orgnih.gov
The 8-oxabicyclo[3.2.1]octane system is also a key structural feature of the trichothecene (B1219388) family of sesquiterpenoid mycotoxins. jandr.org The synthesis of these complex molecules often involves strategies to construct this bicyclic ether system. One approach demonstrated the feasibility of forming the bicyclo[3.2.1] portion of verrucarol, a simple trichothecene, through a cyclobutylcarbinol rearrangement. oregonstate.edu
Development of Novel Chemical Synthons
The inherent reactivity and defined stereochemistry of the 8-oxabicyclo[3.2.1]octane system make it an ideal starting point for the development of novel chemical synthons. These synthons can then be used to access a wider range of complex molecular architectures.
A tandem C–H oxidation/oxa- documentsdelivered.comdocumentsdelivered.com Cope rearrangement/aldol (B89426) cyclization of allylic silylethers has been developed for the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a broad substrate scope. rsc.org This method highlights the potential for creating diverse and functionalized bicyclic systems.
Furthermore, the enantioselective preparation of 8-oxabicyclo[3.2.1]octane derivatives has been achieved through an asymmetric [3+2]-cycloaddition of platinum-containing carbonyl ylides with vinyl ethers. acs.org This catalytic asymmetric synthesis provides access to synthetically useful 8-oxabicyclo[3.2.1]octane derivatives in good yields and high enantiomeric excesses. acs.org These novel synthons hold significant promise for future applications in the synthesis of complex natural products and medicinally active compounds. nih.gov
Q & A
Q. What are the established synthetic routes for 1-Nonyl-8-oxabicyclooctane, and how can reaction conditions be optimized?
The compound can be synthesized via gold(I)-catalyzed tandem 1,3-acyloxy migration and Ferrier rearrangement of glycal-derived 1,6-enynes with propargylic carboxylates . Key steps include:
- Catalyst selection : Use [Au(PPh₃)NTf₂] for high enantioselectivity.
- Substrate design : Ensure the glycal enyne contains a nonyl substituent at the 1-position.
- Temperature control : Reactions typically proceed at 40–60°C to balance yield and stereochemical fidelity. Yield optimization involves adjusting solvent polarity (e.g., dichloromethane vs. toluene) and monitoring by TLC or HPLC .
Q. How can the bicyclic structure of 1-Nonyl-8-oxabicyclooctane be confirmed experimentally?
- X-ray crystallography : Resolve the bicyclic framework and substituent positions, as demonstrated for similar 8-azabicyclo derivatives (e.g., (1R*,5S*)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclooctan-3-one) .
- NMR spectroscopy : Compare H and C NMR shifts with computational models (e.g., DFT) to validate stereochemistry.
- Mass spectrometry : Confirm molecular weight (C₁₃H₂₄O₂, MW = 212.33 g/mol) using high-resolution ESI-MS .
Q. What are the stability considerations for 1-Nonyl-8-oxabicyclooctane under laboratory storage conditions?
- Temperature : Store at 2–8°C in inert atmospheres to prevent oxidation of the oxabicyclo ring .
- Light sensitivity : Protect from UV exposure using amber glassware.
- Solvent compatibility : Avoid protic solvents (e.g., water, methanol) to minimize hydrolysis of the bicyclic ether .
Advanced Research Questions
Q. How can regioselective functionalization of the 8-oxabicyclooctane scaffold be achieved for drug discovery applications?
- Electrophilic substitution : Introduce halogens (e.g., Cl, Br) at the bridgehead positions using NBS or NCS under radical initiation .
- Cross-coupling : Employ Suzuki-Miyaura reactions with Pd catalysts to attach aryl/heteroaryl groups to the nonyl chain .
- Enzymatic resolution : Use lipases or esterases to resolve enantiomers for chiral drug intermediates .
Q. What computational methods are effective in predicting the physicochemical properties of 1-Nonyl-8-oxabicyclooctane derivatives?
- Molecular dynamics (MD) simulations : Model solubility and partition coefficients (logP) using software like Schrödinger Suite or GROMACS .
- Density Functional Theory (DFT) : Calculate bond dissociation energies to assess thermal stability and reactivity .
- Docking studies : Predict binding affinities to biological targets (e.g., enzymes) via AutoDock Vina .
Q. How should researchers address contradictions in reported synthetic yields or stereochemical outcomes for this compound?
- Reproducibility checks : Validate literature protocols using identical catalysts, solvents, and temperatures.
- Byproduct analysis : Use GC-MS or LC-MS to identify side products (e.g., ring-opened isomers) that may reduce yields .
- Crystallographic validation : Compare X-ray data of synthesized batches with reference structures to resolve stereochemical discrepancies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
